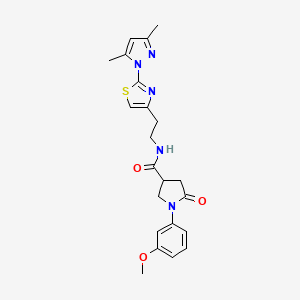

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

"N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" (CAS: 1421465-08-8) is a synthetic organic compound with the molecular formula C₂₂H₂₅N₅O₃S and a molecular weight of 439.5 g/mol. Its structure integrates a pyrazole-thiazole hybrid scaffold linked to a pyrrolidone-carboxamide moiety, with a 3-methoxyphenyl substituent. However, its specific biological targets, pharmacokinetics, and therapeutic indications remain underexplored in publicly available literature .

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3S/c1-14-9-15(2)27(25-14)22-24-17(13-31-22)7-8-23-21(29)16-10-20(28)26(12-16)18-5-4-6-19(11-18)30-3/h4-6,9,11,13,16H,7-8,10,12H2,1-3H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSWUZNYPWUVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula: C16H20N4O2S

- Molecular Weight: 336.42 g/mol

- Key Functional Groups: Pyrazole, thiazole, pyrrolidine, and methoxyphenyl.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole moieties. The compound has been evaluated for its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.01 | Induction of apoptosis and cell cycle arrest |

| NCI-H460 | 0.03 | Inhibition of Aurora-A kinase |

| HepG2 | 0.067 | DNA binding interactions |

These findings suggest that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and kinase inhibition.

Neuropharmacological Effects

The compound's thiazole and pyrazole components have been associated with neuroprotective effects. For instance, derivatives of similar structures have shown promise in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition: The compound has shown significant inhibition of specific kinases involved in cancer progression.

- Apoptosis Induction: It promotes programmed cell death in cancer cells through various signaling pathways.

- DNA Binding: The interaction with DNA may prevent replication and transcription processes essential for cancer cell survival.

Synthesis and Screening

A study conducted by Wei et al. synthesized a series of pyrazole-thiazole derivatives, including the target compound, which were screened for their biological activities against several cancer cell lines. The results demonstrated that compounds with similar structural characteristics exhibited significant cytotoxicity.

Comparative Analysis

A comparative analysis with other known anticancer agents revealed that the compound's activity is comparable to established drugs like doxorubicin but with potentially fewer side effects due to its selective action on cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A rigorous comparison of this compound with analogs requires evaluating structural motifs, physicochemical properties, and bioactivity data. Below is an analysis based on structural analogs and their reported properties:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects : The 3-methoxyphenyl group in the target compound may confer distinct electronic and steric properties compared to the 4-fluorophenyl (Compound A) or 2-chlorophenyl (Compound B) groups, influencing solubility and target affinity.

Bioactivity Gaps : While analogs like Compound A and B show clear pharmacological profiles (e.g., kinase inhibition, cytotoxicity), the target compound lacks publicly available bioactivity data, limiting direct functional comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.